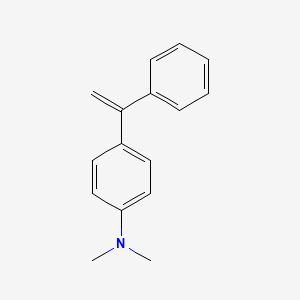

n,n-Dimethyl-4-(1-phenylethenyl)aniline

Description

Properties

CAS No. |

22057-80-3 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C16H17N/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)17(2)3/h4-12H,1H2,2-3H3 |

InChI Key |

CUNGEDBAKYMGML-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |

Other CAS No. |

22057-80-3 |

solubility |

2.3 [ug/mL] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

n,n-Dimethyl-4-(1-phenylethenyl)aniline serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions: It can be employed in Suzuki or Sonogashira coupling reactions to form complex organic molecules.

- Asymmetric Synthesis: The compound is used in catalytic enantioselective reactions, facilitating the creation of chiral compounds essential in pharmaceuticals.

Photochemistry

The compound has been studied for its potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon irradiation makes it suitable for:

- Photosensitizers: this compound can be incorporated into cationic photosensitizers, enhancing the efficacy of PDT against cancer cells.

Materials Science

Due to its electronic properties, this compound is explored for:

- Optoelectronic Devices: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to act as an electron donor or acceptor is advantageous.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |

| Photochemistry | Photosensitizer for PDT | Generates reactive oxygen species |

| Materials Science | Component in OLEDs and OPVs | Enhances electronic properties |

Case Study 1: Asymmetric Synthesis

In a study published in Frontiers in Chemistry, researchers demonstrated the use of this compound in asymmetric N-allylation reactions. The compound showed promising yields and enantioselectivities when used with various substrates, highlighting its utility in synthesizing chiral compounds essential for drug development .

Case Study 2: Photodynamic Therapy

A recent investigation into the photodynamic properties of this compound revealed its effectiveness as a photosensitizer. When irradiated with specific wavelengths, it produced significant amounts of singlet oxygen, which was effective in targeting cancer cells in vitro .

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

The electronic nature of substituents significantly influences properties like fluorescence and absorption. Key comparisons include:

Key Observations :

- Extended Conjugation : Pyrimidoindazole derivatives (e.g., 4e) exhibit higher ΦF (0.068) due to rigid, fused aromatic systems .

- Azo vs. Ethenyl : Methyl Yellow’s azo group enables strong visible absorption (λmax ~400–500 nm), whereas ethenyl groups may offer tunable π-conjugation for optoelectronic applications .

- Electron-Withdrawing Groups: Nitro-substituted analogs () show reduced fluorescence compared to electron-donating groups like dimethylamino .

Structural and Crystallographic Comparisons

Crystallographic data reveal molecular packing trends:

- (S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline (4a): Monoclinic crystal system (P2₁) with a calculated density of 1.180 g/cm³. Bond distances and angles align with typical sp²-hybridized systems .

- Allyl Derivatives (3y1, 3y2) : Regioisomeric allyl groups (e.g., 3y1 vs. 3y2) exhibit distinct NMR shifts due to steric and electronic effects, though their melting points and stability remain comparable .

Notable Tools:

Preparation Methods

Reaction Mechanism and Conditions

The ylide generated from benzyltriphenylphosphonium bromide and potassium tert-butoxide attacks the aldehyde’s electrophilic carbonyl carbon, forming an oxaphosphorane intermediate. Subsequent elimination produces the trans-configured styryl group. Key parameters include:

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : 0°C to room temperature

- Catalyst : None required; stoichiometric ylide generation

Yield Optimization and Limitations

Reported yields for analogous Wittig reactions range from 65–78%, contingent on aldehyde purity and moisture exclusion. A notable limitation is the requirement for pre-functionalized aldehydes, which may necessitate additional synthesis steps. For instance, N,N-dimethyl-4-aminobenzaldehyde itself is synthesized via formylation of N,N-dimethylaniline using phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction).

Heck Coupling of 4-Bromo-N,N-Dimethylaniline with Styrene

Palladium-catalyzed Heck coupling provides a versatile route to styrenylated aromatics. This method couples 4-bromo-N,N-dimethylaniline with styrene under inert conditions.

Catalytic System and Reaction Dynamics

The catalytic cycle involves oxidative addition of the aryl bromide to palladium(0), followed by alkene coordination and migratory insertion. Reductive elimination regenerates the catalyst while forming the styryl bond. Standard conditions include:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Triphenylphosphine (PPh₃, 10 mol%)

- Base : Triethylamine or sodium carbonate

- Solvent : Dimethylacetamide (DMA) at 80–100°C

Efficiency and Scalability

Benchmark studies report yields of 58–72%, with scalability demonstrated in gram-scale syntheses. Side reactions, such as homo-coupling or β-hydride elimination, are mitigated by optimizing the palladium-to-ligand ratio and maintaining strict temperature control.

Acid-Catalyzed Condensation of N,N-Dimethylaniline with Cinnamaldehyde

Condensation strategies exploit the electrophilic aromatic substitution (EAS) reactivity of activated anilines. Here, N,N-dimethylaniline reacts with cinnamaldehyde under Brønsted or Lewis acid catalysis.

Mechanistic Pathway

Protonation of cinnamaldehyde’s carbonyl group enhances its electrophilicity, enabling attack by the electron-rich para position of N,N-dimethylaniline. Subsequent dehydration yields the styryl product. Common catalysts include:

- Brønsted acids : Concentrated HCl or H₂SO₄

- Lewis acids : AlCl₃ or FeCl₃

Yield and Regioselectivity Challenges

Yields for this method are modest (45–55%), attributable to competing ortho-substitution and polymerization side reactions. Regioselectivity is improved by using bulky acids (e.g., methanesulfonic acid) or low temperatures (−10°C).

Grignard Addition-Dehydration Sequence

This two-step approach first generates a benzylic alcohol via Grignard addition, followed by acid-catalyzed dehydration to the styrene.

Synthetic Protocol

- Grignard Addition : N,N-Dimethyl-4-aminobenzaldehyde reacts with benzylmagnesium bromide at 0°C, forming a secondary alcohol.

- Dehydration : The alcohol is treated with H₂SO₄ or p-toluenesulfonic acid (PTSA) under reflux, eliminating water to form the double bond.

Advantages and Drawbacks

While this method offers precise stereochemical control (favoring trans-alkenes), the necessity for anhydrous conditions and sensitive intermediates limits its practicality. Reported yields range from 50–62%.

Photoredox Alkylation-Cyclization Strategies

Emerging photoredox methodologies enable radical-mediated styryl group installation. These protocols use N-hydroxyphthalimide (NHPI) esters and visible-light irradiation.

Reaction Overview

A mixture of 4-iodo-N,N-dimethylaniline , styrenyl NHPI ester, and a photocatalyst (e.g., Ir(ppy)₃) undergoes single-electron transfer (SET) under blue light (452 nm). The resultant alkyl radical adds to the aromatic ring, followed by oxidative aromatization.

Performance Metrics

This method achieves yields of 68–75% with excellent functional group tolerance. However, specialized equipment (photoreactors) and costly catalysts may hinder broad adoption.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Wittig Reaction | N,N-Dimethyl-4-aminobenzaldehyde | 65–78 | 6–8 h | High stereoselectivity | Requires pre-formed aldehyde |

| Heck Coupling | 4-Bromo-N,N-dimethylaniline | 58–72 | 12–24 h | Scalable; mild conditions | Palladium catalyst cost |

| Acid-Catalyzed Condensation | N,N-Dimethylaniline | 45–55 | 4–6 h | Simple setup | Low regioselectivity |

| Grignard-Dehydration | N,N-Dimethyl-4-aminobenzaldehyde | 50–62 | 10–12 h | Stereochemical control | Moisture-sensitive steps |

| Photoredox | 4-Iodo-N,N-dimethylaniline | 68–75 | 8–10 h | Functional group tolerance | Specialized equipment required |

Q & A

Q. What are the common synthetic routes for preparing n,n-Dimethyl-4-(1-phenylethenyl)aniline and its derivatives?

The compound is typically synthesized via cross-coupling reactions. For example:

- Sonogashira coupling : Aryl halides (e.g., 4-bromo-N,N-dimethylaniline) react with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts to form the ethenyl bridge .

- Suzuki-Miyaura coupling : Boronic ester derivatives of the compound (e.g., C₁₄H₂₂BNO₂) enable aryl-aryl bond formation under palladium catalysis .

- Schiff-base reactions : Condensation of N,N-dimethyl cinnamaldehyde with amines (e.g., 4-nitroaniline) yields derivatives with photophysical applications . Yields vary (51–97%) depending on substituents and reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns proton environments and confirms regiochemistry (e.g., distinguishing between isomers like 3y1 and 3y2) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, especially for nitro-substituted derivatives .

- UV-Vis spectroscopy : Identifies absorption maxima (λmax) for donor-acceptor systems, crucial for photothermal or fluorescence studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory NMR data observed in derivatives of this compound?

Contradictions (e.g., overlapping signals in isomers like 3y1 and 3y2) can be addressed by:

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to confirm regiochemistry .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values to validate assignments .

Q. What computational methods validate the acidochromic behavior of this compound-based probes?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals to predict protonation sites .

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to correlate theoretical transitions with experimental λmax shifts under acidic conditions .

- Natural Bond Orbital (NBO) analysis : Quantifies charge transfer effects in donor-acceptor systems .

Q. How does the electronic structure of this compound influence its photophysical properties in donor-acceptor systems?

- The dimethylamino group acts as an electron donor, while the ethenyl bridge facilitates π-conjugation, enhancing intramolecular charge transfer (ICT) .

- Cyclic Voltammetry : Measures HOMO-LUMO gaps to predict redox behavior and photostability .

- Solvatochromism studies : Monitor emission shifts in solvents of varying polarity to quantify ICT efficiency .

Q. What strategies optimize the yield of cross-coupling reactions involving this compound boronic ester derivatives?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency for Suzuki-Miyaura reactions .

- Solvent optimization : Use THF or dioxane to enhance boronic ester solubility and reduce side reactions .

- Temperature control : Maintain 80–100°C to balance reaction rate and catalyst stability .

Data Contradiction Analysis

- Example : In , isomers 3y1 (72% yield) and 3y2 (51% yield) show divergent yields due to steric hindrance during allylation. Researchers should:

- Perform kinetic studies to identify rate-determining steps.

- Use Hammett plots to correlate substituent effects with reaction outcomes .

Methodological Notes

- Avoid commercial sources (e.g., Cayman Chemical in ) for synthesis protocols.

- Prioritize peer-reviewed procedures from journals like RSC Advances () or Oriental Journal of Chemistry ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.